molecular formula C12H15NO2 B13688030 5-(2,6-Dimethoxyphenyl)-3,4-dihydro-2H-pyrrole

5-(2,6-Dimethoxyphenyl)-3,4-dihydro-2H-pyrrole

Cat. No.: B13688030
M. Wt: 205.25 g/mol
InChI Key: ZZBDZROPPUSLGM-UHFFFAOYSA-N
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Description

5-(2,6-Dimethoxyphenyl)-3,4-dihydro-2H-pyrrole: is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,6-dimethoxyphenyl)-3,4-dihydro-2H-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dimethoxybenzaldehyde with an appropriate amine under acidic or basic conditions to form the corresponding Schiff base. This Schiff base is then subjected to cyclization under reducing conditions to yield the desired pyrrole compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

    Oxidation: Oxidized derivatives of the pyrrole ring.

    Reduction: Reduced forms of the compound with modified functional groups.

    Substitution: Substituted derivatives with various functional groups on the aromatic ring.

Scientific Research Applications

Chemistry: In chemistry, 5-(2,6-dimethoxyphenyl)-3,4-dihydro-2H-pyrrole is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex organic molecules and materials.

Biology: In biological research, this compound is investigated for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine: In medicine, the compound’s potential pharmacological effects are explored. It may act on specific molecular targets and pathways, offering therapeutic benefits for various diseases and conditions.

Industry: In the industry, this compound is used in the development of specialty chemicals, dyes, and materials with specific properties. Its unique chemical structure allows for diverse applications in different industrial sectors.

Mechanism of Action

The mechanism of action of 5-(2,6-dimethoxyphenyl)-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2,6-Dimethoxyphenyl derivatives: Compounds with similar structural motifs, such as 2,6-dimethoxyphenyl-substituted pyrroles or other heterocycles.

    Other pyrrole derivatives: Compounds with different substituents on the pyrrole ring, offering varying chemical and biological properties.

Uniqueness: 5-(2,6-Dimethoxyphenyl)-3,4-dihydro-2H-pyrrole stands out due to the presence of the 2,6-dimethoxyphenyl group, which imparts unique electronic and steric effects

Properties

IUPAC Name

5-(2,6-dimethoxyphenyl)-3,4-dihydro-2H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-14-10-6-3-7-11(15-2)12(10)9-5-4-8-13-9/h3,6-7H,4-5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBDZROPPUSLGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=NCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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